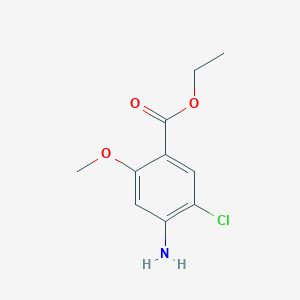

ethyl 4-amino-5-chloro-2-methoxybenzoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethyl 4-amino-5-chloro-2-methoxybenzoate and related compounds involves multi-step chemical processes. For example, a related compound, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, was synthesized starting from 4-amino-2-hydroxybenzoic acid, undergoing methylation, thiocyanation, ethylation, and finally oxidation, with a total yield of 24.5% (Wang Yu, 2008). This example demonstrates the complexity and multi-step nature of the synthesis processes for compounds in this chemical family.

Molecular Structure Analysis

The molecular structure of ethyl 4-amino-5-chloro-2-methoxybenzoate and its derivatives has been a subject of study, including crystallographic analysis. For instance, the synthesis and crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate was investigated, highlighting the importance of strong hydrogen bonds in the crystal packing of these compounds (K. Y. Yeong et al., 2018). Such studies provide insights into the molecular conformation and stability of these compounds.

Chemical Reactions and Properties

Ethyl 4-amino-5-chloro-2-methoxybenzoate participates in various chemical reactions, demonstrating a range of chemical properties. New esters of 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized, showing potent activity as 5-HT4 receptor agonists and antagonists, indicating the compound's relevance in medicinal chemistry (D. Yang et al., 1997).

Eigenschaften

IUPAC Name |

ethyl 4-amino-5-chloro-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-3-15-10(13)6-4-7(11)8(12)5-9(6)14-2/h4-5H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFMKNAYGAIHHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1OC)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-amino-5-chloro-2-methoxybenzoate | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How do these compounds interact with 5-HT4 receptors and what are the downstream effects?

A: Studies show that esters of ethyl 4-amino-5-chloro-2-methoxybenzoate, particularly those with modifications on the 2-position with substituted piperidineethanol moieties, exhibit high affinity for 5-HT4 receptors. [, ] These compounds predominantly act as partial agonists, meaning they activate the receptor but to a lesser extent than the endogenous ligand, serotonin. [] This activation stimulates gastrointestinal motility. For instance, in the canine duodenum and jejunum, these compounds increase spike activity, mimicking the prokinetic effect of cisapride. [] This effect is mediated through pathways involving both 5-HT4 and muscarinic receptors. []

Q2: What are the advantages of these compounds compared to existing 5-HT4 receptor modulators like cisapride?

A: While cisapride is an effective prokinetic agent, it can induce tachycardia and prolong the QT interval, potentially leading to cardiac complications. [] Notably, the studied esters of ethyl 4-amino-5-chloro-2-methoxybenzoate, even at high doses, do not exhibit these cardiac effects in preclinical models. [] This suggests a favorable safety profile compared to cisapride. This dissociation from cardiac effects is likely attributed to their distinct mechanism of action and potentially lower affinity for other receptors involved in cardiac function. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethyl-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5678610.png)

![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5678618.png)

![N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5678623.png)

![N-(3,4-dihydro-2H-chromen-3-yl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5678649.png)

![4-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5678660.png)

![1-methyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5678683.png)

![4-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5678689.png)

![N-(4-methoxybenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5678706.png)